molecular formula C12H14IN3 B2646484 (Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide CAS No. 95767-56-9

(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide

Cat. No.: B2646484
CAS No.: 95767-56-9
M. Wt: 327.169
InChI Key: XBBLNQBOQGKXCF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes two pyridine rings connected by a methylene bridge and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide typically involves the reaction of 1-methylpyridin-2(1H)-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyridinium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles like chloride, bromide, hydroxide; reactions are conducted in polar solvents such as water or dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxide derivatives of the pyridinium salt.

    Reduction: Reduced pyridinium derivatives.

    Substitution: Pyridinium salts with different counterions (e.g., chloride, bromide).

Scientific Research Applications

(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as ionic liquids and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide involves its interaction with molecular targets such as nucleic acids and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-methylpyridin-2(1H)-one
  • 1-methylpyridinium chloride
  • 1-methylpyridinium bromide

Uniqueness

(Z)-1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide is unique due to its specific structure, which includes a methylene bridge connecting two pyridine rings and an iodide counterion. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-methyl-N-(1-methylpyridin-1-ium-2-yl)pyridin-2-imine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N3.HI/c1-14-9-5-3-7-11(14)13-12-8-4-6-10-15(12)2;/h3-10H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBLNQBOQGKXCF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC2=CC=CC=[N+]2C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.